2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide
Description
The compound 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide features a hybrid structure combining a pyrrole ring, a 1,2,4-oxadiazole moiety, and an acetamide group. Key structural attributes include:
Properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-2-29-18-10-8-17(9-11-18)24-20(28)14-27-12-4-7-19(27)22-25-21(26-30-22)15-5-3-6-16(23)13-15/h3-13H,2,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOAITMQQHRPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.84 g/mol. The structure features a pyrrole ring , an oxadiazole moiety , and an ethoxyphenyl acetamide group, contributing to its biological activity.
Biological Activities
The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) ranging from 62.5 to 250 μg/mL for related oxadiazoles .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 2-{...} | S. aureus | 125 |
| 2-{...} | E. coli | 250 |
Antitumor Activity
Oxadiazoles have also been investigated for their antitumor properties. A series of related compounds demonstrated cytotoxic effects on various cancer cell lines, with some exhibiting IC50 values in the low micromolar range. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
In addition to antimicrobial and antitumor activities, compounds similar to 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide have shown promise in reducing inflammation. These effects are attributed to the modulation of cytokine production and inhibition of inflammatory pathways .
Case Studies
Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives:
- Synthesis and Evaluation : A study synthesized multiple oxadiazole derivatives and evaluated their antibacterial activity against Pseudomonas aeruginosa and Candida albicans. The findings indicated that certain substitutions on the oxadiazole ring significantly enhanced activity .
- Anticancer Studies : Another research effort focused on evaluating the cytotoxicity of oxadiazole derivatives against breast cancer cell lines. The results highlighted that specific structural modifications led to improved potency .
Scientific Research Applications
The compound exhibits various biological activities, primarily attributed to its unique structural features. Research indicates that it may function as an inhibitor of specific enzymes or receptors involved in disease pathways.
Antimicrobial Activity
Studies have shown that compounds similar to 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide possess antimicrobial properties. The oxadiazole and pyrrole moieties are known to enhance activity against a range of bacterial strains, including resistant ones.
Case Study : A study evaluated the antimicrobial efficacy of various derivatives containing oxadiazole rings. The results indicated that modifications in the substituent groups significantly influenced the antibacterial potency against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary research suggests it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of tumor growth.
Case Study : In vitro studies demonstrated that related compounds can inhibit proliferation in several cancer cell lines, including breast and lung cancer cells. The presence of the chlorophenyl group is believed to play a critical role in enhancing cytotoxicity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The incorporation of specific functional groups can significantly enhance biological activity.
| Functional Group | Effect on Activity |
|---|---|
| Chlorophenyl | Increases lipophilicity and receptor binding |
| Oxadiazole | Enhances antimicrobial properties |
| Ethoxy group | Improves solubility and bioavailability |
Pharmacokinetics
The pharmacokinetic profile of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide is essential for understanding its therapeutic potential. Initial studies suggest good oral bioavailability and moderate metabolic stability.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
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Acidic Hydrolysis : Refluxing with concentrated HCl generates the corresponding carboxylic acid and ammonium chloride as byproducts.
-
Basic Hydrolysis : Treatment with NaOH at elevated temperatures produces carboxylate salts.
Key Factors :
-
Reaction rates depend on steric hindrance from the adjacent 5-methylpyrazole and 4-methoxybenzo[d]thiazol-2-yl groups.
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The hydrochloride counterion enhances solubility in polar solvents, facilitating hydrolysis.
Reactivity of the Dimethylaminoethyl Group
The tertiary amine in the dimethylaminoethyl side chain participates in:
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Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
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Protonation : In aqueous acidic media, the amine becomes protonated, altering nucleophilicity and influencing reaction pathways.
Example Reaction :
Electrophilic Substitution on the Benzo[d]Thiazole Ring
The electron-rich benzo[d]thiazole system undergoes electrophilic substitution, with reactivity directed by the 4-methoxy and 7-methyl substituents:
| Reaction Type | Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | C-5 | 5-Nitrobenzo[d]thiazole derivative |
| Sulfonation | H₂SO₄, SO₃, 50°C | C-5 | Sulfonic acid derivative |
Mechanistic Insight :
Pyrazole Ring Functionalization
The 1-phenyl-5-methylpyrazole core exhibits reactivity typical of pyrazole derivatives:
-
Nitration : Concentrated HNO₃ introduces nitro groups at the C-3 or C-4 positions .
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Halogenation : Bromine in acetic acid yields 4-bromo derivatives .
Condensation Reactions :
The carboxamide at C-4 reacts with aldehydes (e.g., 5-nitrofuran-2-carbaldehyde) under acidic conditions to form Schiff bases :
Salt Metathesis and Counterion Exchange
The hydrochloride salt can undergo anion exchange in the presence of stronger acids (e.g., H₂SO₄) or via ion-exchange resins, yielding sulfate or phosphate salts.
Applications :
-
Altered solubility profiles for pharmaceutical formulation.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are feasible at halogenated positions, though the parent compound lacks halogens. Functionalization via directed C–H activation remains a potential avenue .
Stability Under Thermal and Oxidative Conditions
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound differs from analogs in substituent positioning, functional groups, and steric effects. Key comparisons are summarized below:
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations:
The 4-ethoxyphenyl group in the target compound contrasts with the 2-ethoxyphenyl group in , which may reduce steric clashes and improve solubility.
Functional Group Impact :
Physicochemical Properties
While explicit data (e.g., melting point, solubility) for the target compound are unavailable, inferences can be drawn from structural analogs:
- Crystallography : The target compound’s oxadiazole-pyrrole linkage likely forms planar structures, similar to ’s acetamide derivatives, which exhibit strong N–H···O hydrogen bonds along the [001] direction .
Q & A
Q. Critical Parameters :
- Temperature : Heating above 80°C during cyclocondensation risks decomposition of the oxadiazole ring .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysts : Sodium hydroxide or potassium carbonate improves reaction rates in heterocycle formation .
What advanced spectroscopic techniques are required to confirm structural integrity?
Q. Basic Research Focus
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrrole C-H at δ 6.2–6.8 ppm, oxadiazole carbons at δ 160–165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 465.12) .
- X-ray Crystallography : Resolves 3D conformation, confirming dihedral angles between aromatic rings (e.g., 45° between oxadiazole and pyrrole) .
Advanced Challenge : Overlapping signals in NMR (e.g., acetamide NH vs. aromatic protons) require 2D techniques like HSQC or COSY .
How can researchers resolve contradictions in reported bioactivity data across studies?
Advanced Research Focus
Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM in kinase inhibition assays) may arise from:
Q. Methodological Recommendations :
- Standardize protocols (e.g., ATP = 1 mM, pH 7.4).
- Include positive controls (e.g., staurosporine for kinase assays) .
What strategies optimize the compound’s stability under physiological conditions?
Q. Advanced Research Focus
- pH Stability : Degrades rapidly at pH < 5 (e.g., gastric fluid). Use enteric coatings for oral delivery studies .
- Light Sensitivity : Oxadiazole rings undergo photodegradation; store in amber vials at –20°C .
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., ethoxy group O-dealkylation) .
How can computational modeling predict SAR for target selectivity?
Q. Advanced Research Focus
- Docking Studies : The oxadiazole moiety binds kinase ATP pockets (Glide score = –9.2 kcal/mol), while the 4-ethoxyphenyl group enhances hydrophobic interactions .
- DFT Calculations : HOMO-LUMO gaps (~4.1 eV) correlate with redox stability in biological environments .
Table 1 : Substituent Effects on Binding Affinity
| Substituent (R) | Target (IC₅₀, μM) | Selectivity Ratio (vs. Off-Target) |
|---|---|---|
| 3-Cl-phenyl | 7.2 | 12:1 |
| 4-F-phenyl | 15.8 | 3:1 |
| 3-Br-phenyl | 5.9 | 8:1 |
| Data from comparative SAR studies |
What purification methods mitigate byproduct formation during synthesis?
Q. Basic Research Focus
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted intermediates .
- Recrystallization : Ethanol/water (8:2) yields >95% purity crystals .
- HPLC : Reverse-phase C18 columns resolve diastereomers (retention time = 12.3 min) .
How does the 3-chlorophenyl group influence pharmacokinetic properties?
Q. Advanced Research Focus
- Lipophilicity (LogP) : The chloro group increases LogP from 2.8 (unsubstituted) to 3.5, enhancing membrane permeability .
- CYP450 Inhibition : Chlorine at the 3-position reduces CYP3A4 inhibition (IC₅₀ > 50 μM) compared to 4-position analogs .
What in vitro models validate anti-inflammatory activity?
Q. Basic Research Focus
- NF-κB Luciferase Assay : Inhibits LPS-induced activation (EC₅₀ = 8.7 μM) in RAW264.7 macrophages .
- Cytokine ELISA : Reduces TNF-α secretion by 60% at 10 μM .
Advanced Consideration : False positives may arise from compound fluorescence in luciferase assays; confirm with Western blotting .
How to address low yields in the final coupling step?
Q. Advanced Research Focus
- Catalyst Optimization : Replace EDC/HOBt with DMTMM for higher coupling efficiency (yield increases from 45% to 72%) .
- Microwave Assistance : 30-minute irradiation at 80°C reduces side reactions .
What toxicological screening is essential pre-clinically?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
